

An In-depth Technical Guide to 2,3-Didehydrosomnifericin: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2,3-Didehydrosomnifericin

Cat. No.: B1511177

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Introduction

2,3-Didehydrosomnifericin is a naturally occurring steroid lactone belonging to the withanolide class of compounds. It has been isolated from *Withania somnifera* (L.) Dunal, a plant widely used in traditional Ayurvedic medicine. Withanolides as a group are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Didehydrosomnifericin**, detailed experimental protocols for its characterization, and an exploration of its potential biological significance based on the activities of related compounds.

Physical and Chemical Properties

At present, specific quantitative data for properties such as melting point and boiling point for **2,3-Didehydrosomnifericin** are not readily available in the public domain. However, based on its isolation from a natural source, it is expected to be a solid at room temperature. The available data is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₀ O ₇	[1]
Molecular Weight	488.61 g/mol	[1]
CAS Number	173614-88-5	[1]
Physical State	Solid (presumed)	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2]
Appearance	White to off-white solid.	[1]
Purity	Commercially available up to 99.13%.	[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Spectral Data

The structure of **2,3-Didehydrosomnifericin** has been elucidated using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3] While the complete raw spectral data is found in specialized chemical literature, the key techniques used for its characterization are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the protons and carbons within the steroidal backbone and the lactone side chain.

Mass Spectrometry (MS)

HRESIMS is used to determine the exact mass of the molecule, which in turn allows for the confident determination of its molecular formula.

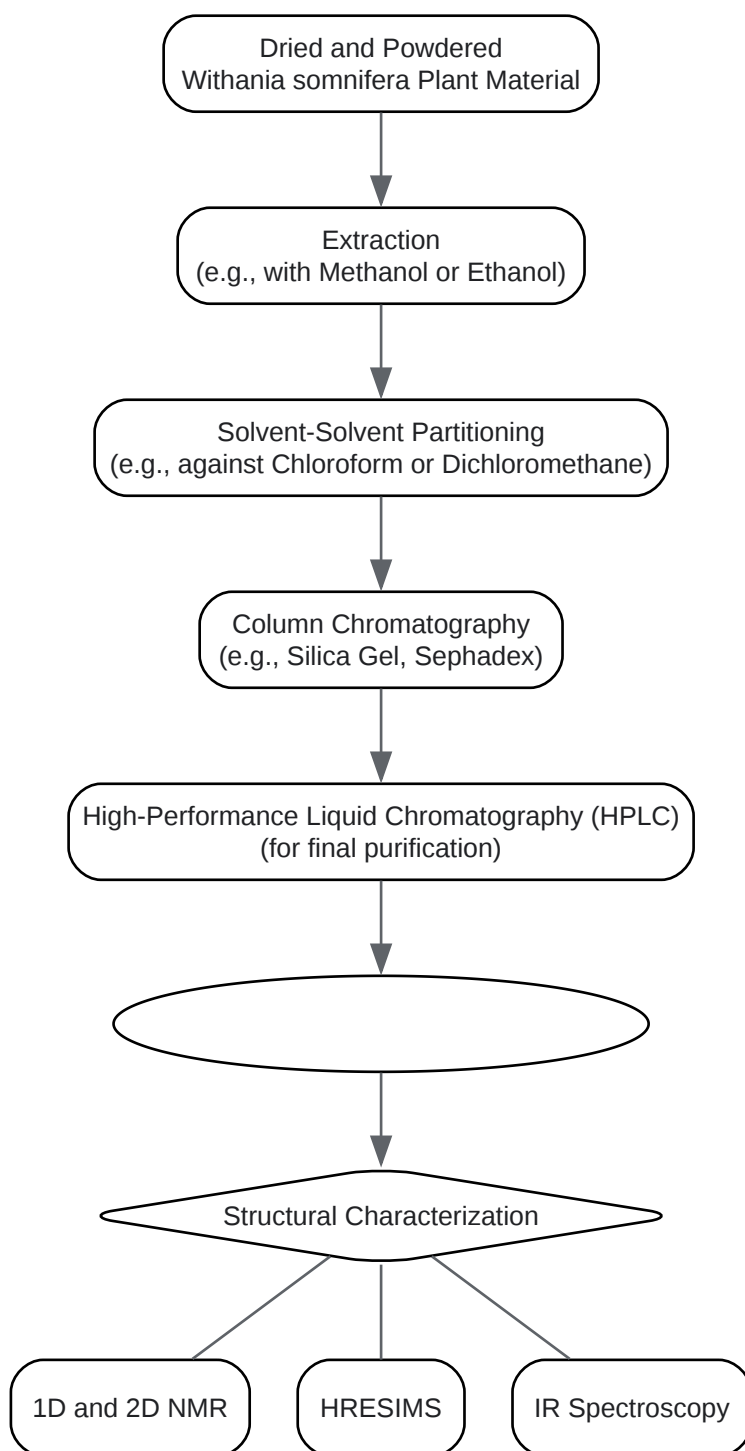
Infrared (IR) Spectroscopy

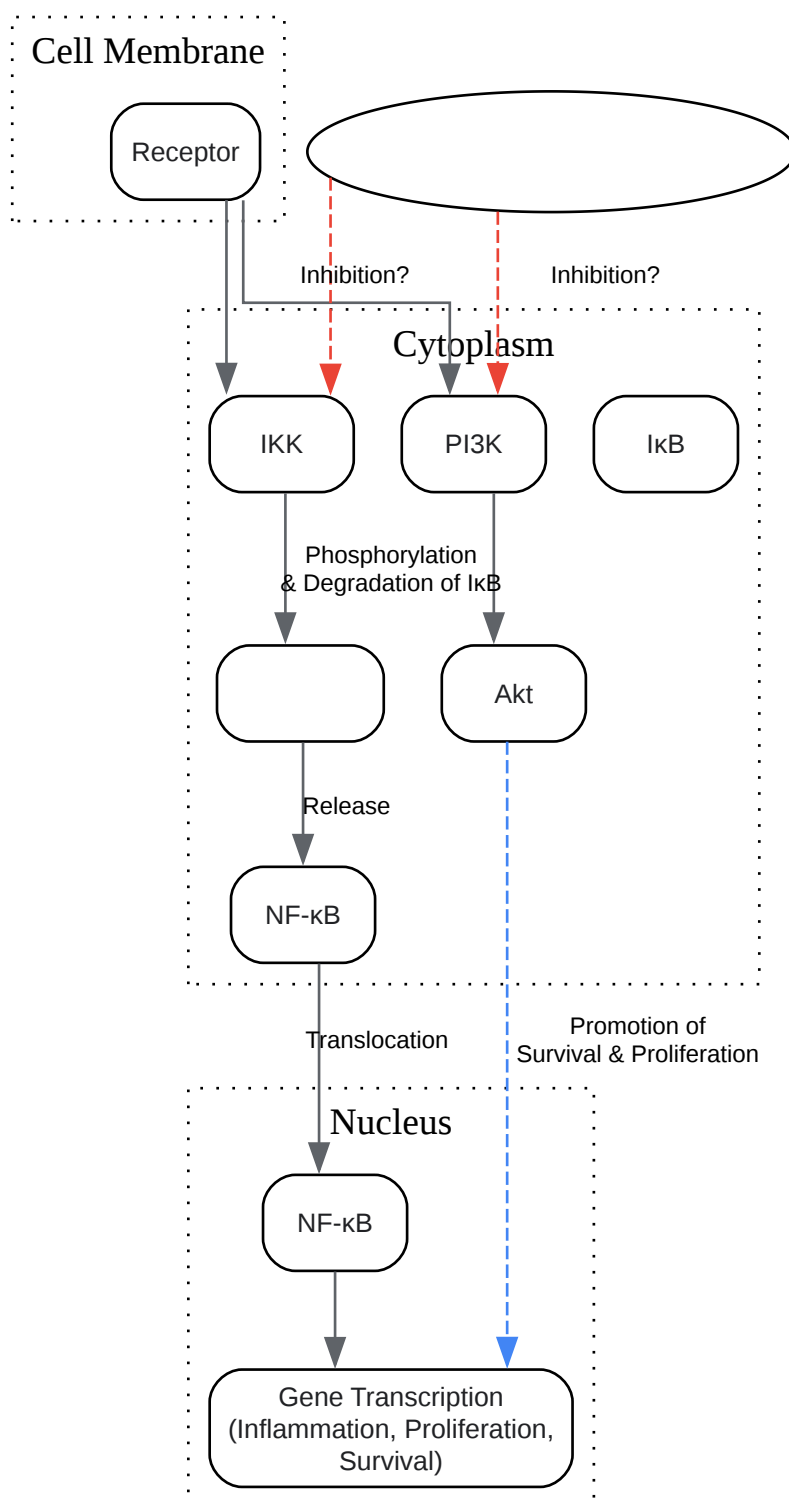
IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) groups of the ketone and the lactone ring, and carbon-carbon double bonds (C=C).

Experimental Protocols

While a specific, detailed protocol for the initial isolation of **2,3-Didehydrosomnifericin** is embedded within the primary research literature, a general workflow for the isolation and characterization of withanolides from *Withania somnifera* can be described.

General Isolation Workflow





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